Enhanced Calculated Lipophilicity Over 4-((4-Fluorophenyl)sulfonyl)morpholine (CAS 383-23-3)
The target compound exhibits a significantly higher calculated partition coefficient (logP) of 3.987 [1] compared to its direct achiral analog 4-((4-fluorophenyl)sulfonyl)morpholine (CAS 383-23-3), which has a calculated logP of approximately 1.42 . This logP difference of ~2.57 units arises from the addition of the 4-ethyl group and the 2-(4-fluorophenyl) substituent. A higher logP indicates substantially greater lipophilicity, which typically translates to improved membrane permeability but also potential changes in metabolic stability and aqueous solubility.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.987 (ZINC calculated logP) |
| Comparator Or Baseline | 4-((4-Fluorophenyl)sulfonyl)morpholine (CAS 383-23-3): ~1.42 (Hit2Lead calculated logP) |
| Quantified Difference | Δ logP ≈ +2.57 |
| Conditions | In silico prediction; ZINC database model vs. Hit2Lead database model. Predicted values are algorithm-dependent and should be validated experimentally. |
Why This Matters
For medicinal chemistry programs, a 2.57 logP unit increase represents a nearly 370-fold predicted increase in the octanol-water partition coefficient, profoundly affecting the compound's ADME profile and its suitability for targets in lipophilic environments (e.g., CNS) versus hydrophilic targets.
- [1] ZINC database. Calculated logP for 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine (ZINC159595393): 3.987. Available at: https://zinc.docking.org/substances/ZINC000159595393/ View Source
